4-Chlorophenyl ether

Aquatic toxicology Acute toxicity LC50

4-Chlorophenyl ether (CAS 2444-89-5), systematically named 1,1′-oxybis[4-chlorobenzene] and commonly referred to as 4,4′-dichlorodiphenyl ether or bis(p-chlorophenyl) ether, is a chlorinated diphenyl ether (PCDE) congener with molecular formula C₁₂H₈Cl₂O and molecular weight 239.10 g/mol. The compound exists as a colorless to pale-yellow liquid or low-melting solid (mp ~30 °C) with moderate solubility in organic solvents and limited aqueous solubility.

Molecular Formula C12H8Cl2O
Molecular Weight 239.09 g/mol
CAS No. 2444-89-5
Cat. No. B1346637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl ether
CAS2444-89-5
Molecular FormulaC12H8Cl2O
Molecular Weight239.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
InChIKeyURUJZHZLCCIILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.59e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Ether (CAS 2444-89-5): Identity, Class, and Core Characteristics for Procurement Screening


4-Chlorophenyl ether (CAS 2444-89-5), systematically named 1,1′-oxybis[4-chlorobenzene] and commonly referred to as 4,4′-dichlorodiphenyl ether or bis(p-chlorophenyl) ether, is a chlorinated diphenyl ether (PCDE) congener with molecular formula C₁₂H₈Cl₂O and molecular weight 239.10 g/mol [1]. The compound exists as a colorless to pale-yellow liquid or low-melting solid (mp ~30 °C) with moderate solubility in organic solvents and limited aqueous solubility . It belongs to the polychlorinated diphenyl ether (PCDE) family—a group of halogenated aromatic ethers structurally analogous to polychlorinated biphenyls (PCBs)—and is assigned the congener designation PCDE 15 . Industrially, it serves as a chemical intermediate in agrochemical synthesis (notably difenoconazole), a monomer building block for specialty resins, and a certified reference standard in environmental QSPR/QSAR modeling [2].

Why 4-Chlorophenyl Ether (CAS 2444-89-5) Cannot Be Freely Interchanged with Other PCDE Congeners or Halogenated Diphenyl Ethers


Despite sharing a diphenyl ether backbone, polychlorinated diphenyl ether congeners and their halogen-substituted analogs (e.g., brominated, fluorinated, or hydroxylated variants) exhibit quantitatively divergent toxicological, environmental, and reactivity profiles that preclude generic substitution in research or industrial workflows [1]. The number, identity (Cl vs. Br vs. F vs. OH), and ring position of substituents govern critical parameters including acute aquatic toxicity (LC₅₀), hepatic oxidative stress potency, biodegradation pathway compatibility, and logKow-driven environmental partitioning behavior [1][2]. For example, the 4,4′-dichloro substitution pattern (PCDE 15) confers a discrete combination of moderate lipophilicity (experimental log Kow ~5.25) and metabolic vulnerability via the ortho-cleavage pathway—properties that differ markedly from the 4,4′-dibromo (BDE 15), 4,4′-difluoro (FDE 15), and 4,4′-dihydroxy (HODE 15) congeners, as well as from positional isomers such as 3,4′-dichlorodiphenyl ether [1][3]. Substituting one congener for another without empirical verification therefore introduces uncontrolled variability in dose-response assays, environmental fate models, and synthetic yield outcomes.

Product-Specific Quantitative Evidence Guide: 4-Chlorophenyl Ether (CAS 2444-89-5) Versus Closest Analogs


Acute Aquatic Toxicity in Adult Zebrafish: CDE-15 Exceeds BDE-15, FDE-15, and HODE-15 in Lethal Potency

In a direct head-to-head 96-hour acute toxicity assay using adult zebrafish (Danio rerio), 4,4′-dichlorodiphenyl ether (CDE‑15, CAS 2444‑89‑5) exhibited the highest lethal potency among four 4,4′-disubstituted diphenyl ether congeners. The 96‑h LC₅₀ for CDE‑15 was 1.448 mg/L, compared with 1.975 mg/L for 4,4′-dibromodiphenyl ether (BDE‑15), 9.673 mg/L for 4,4′-dihydroxydiphenyl ether (HODE‑15), and 9.923 mg/L for 4,4′-difluorodiphenyl ether (FDE‑15) [REFS‑1]. The acute lethal toxicity ranking was CDE‑15 > BDE‑15 > HODE‑15 ≈ FDE‑15, representing an approximately 6.7‑fold toxicity differential between the most potent (CDE‑15) and least potent (FDE‑15) congeners [REFS‑1].

Aquatic toxicology Acute toxicity LC50 Zebrafish model Environmental risk assessment

Hepatic Oxidative Stress Potency in Murine Model: CDE-15 Ranks Highest Among Three Diphenyl Ether Congeners

In a 28‑day subacute oral toxicity study in ICR male mice dosed at 1.20 mg/kg body weight/day with three 4,4′-disubstituted diphenyl ethers, the hepatic oxidative stress (OS) potency followed the order BDE‑15 < HODE‑15 < CDE‑15 [REFS‑1]. All three toxicants significantly decreased superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities while increasing malondialdehyde (MDA) content; however, CDE‑15 (4,4′-dichlorodiphenyl ether) induced the greatest magnitude of perturbation across all measured OS biomarkers [REFS‑1]. CDE‑15‑treated mice showed significantly elevated relative liver weights (P < 0.05) with histopathological evidence of hepatocellular hypertrophy, cell swelling, inflammation, and vacuolization [REFS‑1]. Notably, CDE‑15 and HODE‑15 uniquely increased hepatic zinc levels, whereas BDE‑15 decreased them—indicating congener-specific disruption of metal homeostasis [REFS‑1].

Hepatic toxicology Oxidative stress Subacute oral exposure Mouse model QSAR validation

Microbial Biodegradation Pathway Compatibility: CDE-15 Is Utilization-Susceptible; BDE-15 Is Not

Sphingomonas sp. strain SS33, adapted on 4,4′-difluorodiphenyl ether, was found to utilize 4,4′-dichlorodiphenyl ether (CDE‑15) as a growth substrate—mineralizing intermediary halocatechols via the ortho‑cleavage pathway [REFS‑1]. In direct contrast, the brominated analog 4,4′-dibromodiphenyl ether (BDE‑15) was not utilized as a carbon source; resting cells transformed BDE‑15 to mononuclear haloaromatic products (4‑bromophenol and 4‑bromocatechol) but could not achieve mineralization [REFS‑1]. The 2,4‑dichloro isomer was also only partially transformed, yielding halo‑phenols and halo‑catechols without supporting growth [REFS‑1]. This demonstrates that the 4,4′-dichloro substitution pattern uniquely permits complete bacterial assimilation among tested dihalogenated congeners.

Biodegradation Sphingomonas Environmental microbiology Metabolic pathway Persistence

Octanol-Water Partition Coefficient (log Kow): 4,4′-Isomer Lipophilicity Exceeds Positional Isomer 3,4′-Dichlorodiphenyl Ether

The experimental log octanol-water partition coefficient (log Kow) for 4,4′-dichlorodiphenyl ether (PCDE 15, CAS 2444‑89‑5) is reported as 5.25 (KOWWIN v1.67 estimate: 5.34; ACD/LogP: 5.41) based on the chromatographic measurements of Kurz and Ballschmiter (1999) [REFS‑1]. In comparison, the positional isomer 3,4′-dichlorodiphenyl ether (CAS 6842‑62‑2) has an experimental log Kow of 4.99 (KOWWIN v1.67 estimate: 5.34) and a significantly lower boiling point of ~113 °C at 0.5 mmHg versus ~314 °C at 760 mmHg for the 4,4′-isomer [REFS‑2]. The Δlog Kow of +0.26 units for the 4,4′-isomer translates to an approximately 1.8‑fold higher predicted lipid‑phase partitioning, with direct consequences for estimated bioconcentration factor (BCF ~6312 for 4,4′-isomer vs. ~5908 for 3,4′-dichloro isomer based on ACD/LogD) and soil organic-carbon sorption coefficient (Koc) [REFS‑1][REFS‑2].

Lipophilicity Environmental partitioning log Kow QSAR Bioaccumulation

Regioselective Industrial Synthesis: L-Type Zeolite-Catalyzed Production of 4,4′-Dichlorodiphenyl Ether with High Selectivity

Mitsui Toatsu Chemicals disclosed a patent process (JPH0344347A) for producing 4,4′-dichlorodiphenyl ether from diphenyl ether or 4‑chlorodiphenyl ether using Cl₂ in the presence of an L‑type zeolite catalyst in liquid phase at 0 °C to the system boiling point for 1–24 hours [REFS‑1]. The described method achieves extremely high reaction rates with high selectivity for the 4,4′-isomer, in contrast to conventional non‑catalyzed chlorination which typically yields mixed isomers (2,4‑; 3,4‑; 2,4′‑; 3,4′‑; and 4,4′‑) requiring energy‑intensive separation [REFS‑1]. The zeolite‑catalyzed route is specifically designed to provide the title compound as a raw material for synthetic resins, differentiating it from the 3,4′‑dichloro isomer which is predominantly employed as the Friedel‑Crafts precursor in difenoconazole agrochemical synthesis [REFS‑1][REFS‑2].

Selective chlorination Zeolite catalysis Process chemistry Resin monomer Yield optimization

Best Research and Industrial Application Scenarios for 4-Chlorophenyl Ether (CAS 2444-89-5)


Ecotoxicology Studies Requiring Congener-Specific Acute Toxicity Reference Data

Environmental toxicology laboratories conducting aquatic hazard assessments should procure CAS 2444-89-5 as the reference toxicant when studying the structure-activity relationships of halogenated diphenyl ethers. The compound's 96‑h LC₅₀ of 1.448 mg/L in adult zebrafish provides a well-characterized acute toxicity benchmark (approximately 1.4‑fold more potent than BDE‑15 and 6.8‑fold more potent than FDE‑15), enabling calibrated dose-response comparisons across congener series [1]. Its established position as the most acutely toxic congener among four common 4,4′-disubstituted variants makes it the preferred positive control for comparative toxicity screening.

Hepatic Oxidative Stress Mechanistic Research and In Vivo Toxicology Benchmarking

Rodent toxicology studies investigating halogenated diphenyl ether-induced hepatic oxidative stress should utilize 4,4′-dichlorodiphenyl ether as the high-potency comparator compound. At 1.20 mg/kg/day oral exposure over 28 days in ICR mice, CDE‑15 produced the greatest oxidative stress among three congeners (BDE‑15, HODE‑15, CDE‑15) with distinct hepatic zinc homeostasis disruption [1]. This congener-specific toxicological signature makes CAS 2444-89-5 the optimal agent for maximum-effect benchmarking in mechanistic liver toxicity studies and for evaluating hepatoprotective interventions such as vitamin E supplementation.

Microbial Biodegradation and Environmental Persistence Research

Environmental microbiology groups studying the metabolic fate of halogenated diphenyl ethers should select 4,4′-dichlorodiphenyl ether for biodegradation pathway elucidation. Sphingomonas sp. strain SS33 can fully mineralize CDE‑15 via the ortho‑cleavage pathway—a metabolic competence not observed for the 4,4′-dibromo analog (BDE‑15) or the 2,4‑dichloro isomer [1]. Using CAS 2444-89-5 as the model substrate thus enables investigation of complete bacterial assimilation kinetics and haloaromatic intermediate characterization, whereas alternative congeners would only support partial transformation studies.

Environmental Partitioning and Bioaccumulation Modeling Requiring Positional-Isomer-Specific log Kow Inputs

Environmental chemists developing QSPR/QSAR models for persistent organic pollutant (POP) fate prediction must use the 4,4′-dichloro isomer (CAS 2444-89-5) rather than the 3,4′-isomer (CAS 6842-62-2) when the target parameter is the higher-lipophilicity congener. The experimental log Kow differential of 5.25 vs. 4.99 translates to a ~1.8‑fold difference in predicted lipid-phase partitioning and cascading effects on estimated BCF and Koc values [1]. For consistent model calibration and regulatory environmental risk submissions, isomer identity must be rigorously controlled at the procurement stage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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